2-(Aminomethyl)-4-ethylaniline
Description
2-(Aminomethyl)-4-ethylaniline (IUPAC name: 4-(Aminomethyl)-N-ethylaniline) is a substituted aniline derivative with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.225 g/mol . Its structure features an ethyl group (-CH₂CH₃) at the para position and an aminomethyl group (-CH₂NH₂) at the ortho position relative to the aniline nitrogen. This dual substitution pattern imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, dyes, and polymer precursors .
Key identifiers include:
- CAS RN: 1228098-22-3
- ChemSpider ID: 25950086
- Synonyms: N-Ethyl-4-aminobenzylamine, 4-(Ethylamino)benzylamine
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(aminomethyl)-4-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-7-3-4-9(11)8(5-7)6-10/h3-5H,2,6,10-11H2,1H3 |
InChI Key |
WCPDQIHVEQEVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-ethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-(aminomethyl)aniline with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amino group, followed by the addition of ethyl halide to introduce the ethyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Aminomethyl)-4-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-ethylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
4-Chloro-N-ethyl-2-nitroaniline ()
- Molecular Formula : C₈H₉ClN₂O₂
- Molecular Weight : 200.63 g/mol
- Key Features: Contains a nitro (-NO₂) and chloro (-Cl) group at the ortho and para positions, respectively. Strong electron-withdrawing groups reduce the aromatic ring’s electron density, favoring electrophilic substitution at meta positions.
- Applications : Primarily used as a precursor in agrochemicals (e.g., herbicides) and dyestuffs due to its stability under harsh conditions .
Comparison with Target Compound :
- Reactivity: The nitro and chloro groups in 4-Chloro-N-ethyl-2-nitroaniline render it less nucleophilic than 2-(Aminomethyl)-4-ethylaniline, which has electron-donating -NH₂ and -CH₂NH₂ groups.
- Synthetic Utility: While this compound is tailored for coupling reactions (e.g., forming Schiff bases), the nitro-chloro analog is more suited for sequential reduction or displacement reactions .
2-(4-Aminophenyl)ethylamine ()
- Molecular Formula : C₈H₁₂N₂
- Molecular Weight : 136.20 g/mol
- Key Features :
- A phenethylamine backbone with a primary amine (-NH₂) at the para position.
- Flexible ethyl linker enhances solubility in polar solvents.
- Applications : Common in neurotransmitter analogs (e.g., dopamine derivatives) and peptide synthesis .
Comparison with Target Compound :
- Structural Flexibility: The ethylamine chain in 2-(4-Aminophenyl)ethylamine allows for conformational adaptability, unlike the rigid aminomethyl substitution in this compound.
- Bioactivity : Phenethylamine derivatives are more likely to exhibit central nervous system activity, whereas the target compound’s steric bulk may limit blood-brain barrier penetration .
4-({[2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-N,N-dimethylaniline ()
- Molecular Formula : C₂₄H₃₄N₂O
- Molecular Weight : 366.54 g/mol
- Key Features :
- Complex heterocyclic system (tetrahydropyran) with benzyl and dimethylamine substituents.
- High steric hindrance and lipophilicity.
- Applications : Likely used in asymmetric catalysis or as a chiral ligand due to its stereochemical complexity .
Comparison with Target Compound :
(S)-4-(1-Aminoallyl)-N,N-dimethylaniline ()
- Molecular Formula : C₁₁H₁₆N₂
- Molecular Weight : 176.26 g/mol
- Key Features :
- Allylamine group conjugated to a dimethylaniline core.
- Planar geometry facilitates π-π interactions.
- Applications: Potential use in conductive polymers or photoresponsive materials .
Comparison with Target Compound :
- Electronic Effects: The dimethylamino group (-N(CH₃)₂) is a stronger electron donor than the ethylamino group in the target compound, altering redox properties.
Research Findings and Trends
- Electronic Effects: Electron-donating groups (e.g., -NH₂) in this compound enhance its reactivity in nucleophilic aromatic substitution, whereas electron-withdrawing groups (e.g., -NO₂ in ) favor electrophilic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
